Delphinidin 3-arabinoside

Description

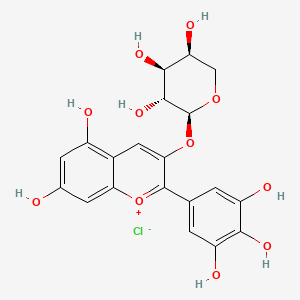

Delphinidin-3-O-arabinoside chloride is an anthocyanin derivative characterized by the delphinidin aglycone conjugated with an arabinose sugar moiety via a 3-O-glycosidic bond. Its molecular formula is C₂₀H₁₉ClO₁₁, with a molecular weight of 470.81 g/mol and a CAS registry number of 171370-55-1 . This compound is naturally found in plants such as the Rhododendron cv. Lems Stormcloud and cultivars like Colorado Classic . It exhibits a purple-to-red hue and is utilized in pharmacological research, dietary supplements, and as a reference standard due to its bioactive properties .

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQCUFJAUJKCKH-GOWHUIJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341478 | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171370-55-1 | |

| Record name | Delphinidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KIE206XHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delphinidin-3-O-arabinoside chloride typically involves the glycosylation of delphinidin with arabinose. This process can be carried out using various glycosyl donors and catalysts. One common method involves the use of arabinose and delphinidin in the presence of an acid catalyst to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of delphinidin-3-O-arabinoside chloride often involves extraction from natural sources such as berries and other fruits. The extraction process includes steps like maceration, filtration, and purification to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Stability and Solubility in Solvents

Dp3AraCl exhibits high polarity due to its hydroxyl-rich structure, leading to preferential solubility in polar solvents. Experimental data from solubility studies show:

| Solvent | Solubility (g/L, 298.15 K) | Temperature Dependence |

|---|---|---|

| Methanol | 58.61–168.64 | Increases with temperature |

| Water | 53.53–163.71 | Increases with temperature |

| Ethanol | 5.73–15.59 | Moderate increase |

| Acetone | 0.0055–0.0157 | Negligible solubility |

Under acidic conditions (pH < 3), Dp3AraCl remains stable as the flavylium cation, but degrades rapidly in neutral/basic environments due to hydroxyl group deprotonation and subsequent formation of quinoidal bases .

Protein Binding and Fluorescence Quenching

Dp3AraCl forms stable complexes with immune checkpoint proteins (PD-1/PD-L1) via static quenching, as demonstrated by fluorescence spectroscopy:

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Quenching Constant (kₛᵥ, M⁻¹) |

|---|---|---|

| PD-1 | −5.9 | 4.88 × 10¹² |

| PD-L1 | −6.8 | 3.20 × 10¹² |

Key interactions involve hydrogen bonding with SER93 (PD-L1) and hydrophobic interactions with LEU50 .

Antiglycation Activity

Dp3AraCl inhibits advanced glycation end-product (AGE) formation by trapping reactive carbonyl species (e.g., methylglyoxal) via nucleophilic addition. Comparative IC₅₀ values:

| Compound | IC₅₀ (AGE Inhibition, µM) |

|---|---|

| Dp3AraCl | 114.2 ± 7.8 |

| Cyanidin-3-glucoside | 130.5 ± 2.8 |

| Petunidin-3-glucoside | 132.4 ± 3.7 |

The pyrogallol group (3',4',5'-trihydroxyphenyl) enhances reactivity compared to catechol or monophenolic analogs .

Glycosylation and Esterification

In planta, Dp3AraCl is biosynthesized via UDP-glycosyltransferases (UFGT) using delphinidin aglycone and UDP-arabinose . Post-synthesis modifications include:

-

Acylation : Lipophilization with fatty acids (e.g., octanoyl chloride) improves lipid solubility without altering chromophore properties .

-

Methylation : O-methyltransferases convert Dp3AraCl to petunidin or malvidin derivatives in some species .

Antioxidant Mechanisms

Dp3AraCl scavenges reactive oxygen species (ROS) via electron transfer and hydrogen atom donation. Key reactions:

-

Superoxide Radical (O₂⁻) Neutralization :

-

Lipid Peroxyl Radical (LOO- ) Quenching :

Its radical scavenging capacity (RSC) is 3.2-fold higher than Trolox in DPPH assays .

Degradation Pathways

Under intestinal conditions (pH 7.4), Dp3AraCl undergoes hydrolysis and oxidation:

Scientific Research Applications

Antioxidant Properties

Delphinidin-3-O-arabinoside chloride exhibits potent antioxidant properties, making it valuable in food preservation and health supplementation. Research has shown that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Study: Antioxidant Activity Assessment

- Study : Chorfa et al. (2016) isolated high-purity anthocyanins from wild blueberries, including Delphinidin-3-O-arabinoside chloride, and evaluated their radical scavenging activity.

- Findings : The study demonstrated significant antioxidant activity, suggesting potential applications in functional foods aimed at enhancing health through oxidative stress reduction .

Anti-Cancer Effects

Recent studies indicate that Delphinidin-3-O-arabinoside chloride may have anti-cancer properties, particularly against colorectal cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

- Study : A study published in Nature examined the effects of anthocyanins on HCT-116 and HT-29 colorectal cancer cells.

- Results : Delphinidin-3-O-arabinoside chloride showed notable inhibition of cell proliferation at concentrations ranging from 100 to 600 µg/mL, indicating its potential as a therapeutic agent for cancer treatment .

Anti-Viral Activity

The compound has been investigated for its anti-viral properties, particularly against various viruses.

Case Study: Viral Inhibition

- Research : Sivarajan et al. (2022) explored the effects of anthocyanins, including Delphinidin-3-O-arabinoside chloride, on viral infections.

- Outcome : The study found that this compound inhibited the replication of measles virus and herpesviruses, highlighting its potential use in developing antiviral therapies .

Food Industry Applications

Delphinidin-3-O-arabinoside chloride is increasingly being utilized as a natural colorant and preservative in the food industry due to its stability and safety profile.

| Application Area | Description |

|---|---|

| Natural Colorant | Used in beverages and snacks to provide a vibrant color without synthetic additives. |

| Preservation | Acts as a natural preservative due to its antioxidant properties, extending shelf life. |

| Nutraceuticals | Incorporated into dietary supplements for health benefits associated with antioxidants. |

Research on Cellular Mechanisms

The compound has been studied for its role in modulating cellular signaling pathways.

Case Study: Cellular Metabolism Influence

- Study : Singh et al. (2022) investigated how Delphinidin-3-O-arabinoside chloride affects cellular metabolism.

- Findings : The research provided insights into the mechanisms through which this compound influences polyphenol metabolism, suggesting implications for dietary recommendations .

Potential Therapeutic Applications

The diverse biological activities of Delphinidin-3-O-arabinoside chloride suggest its potential therapeutic applications beyond cancer treatment.

| Therapeutic Area | Potential Application |

|---|---|

| Cardiovascular Health | May help reduce inflammation and improve vascular health through antioxidant effects. |

| Neurological Disorders | Investigated for neuroprotective effects, potentially aiding conditions like Alzheimer’s disease. |

| Metabolic Disorders | Research indicates possible benefits in managing obesity and diabetes through metabolic modulation. |

Mechanism of Action

The mechanism of action of delphinidin-3-O-arabinoside chloride involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory enzymes like COX-2.

Anticancer Activity: Induces apoptosis and inhibits cell proliferation through pathways like mTOR and Nrf2

Comparison with Similar Compounds

Key Structural Insights :

- Sugar specificity: Arabinose confers distinct solubility and stability compared to glucose or rutinose. Delphinidin-3-O-arabinoside chloride’s arabinopyranoside form enhances its interaction with co-pigments like chlorogenic acid .

- Aglycone differences : Delphinidin has three hydroxyl groups on its B-ring (3',4',5'), whereas cyanidin lacks the 5'-OH group, and malvidin has methoxy substitutions .

Concentration and Occurrence in Natural Sources

Delphinidin-3-O-arabinoside chloride accumulates variably across plant cultivars:

- ‘Colorado Classic’ flowers: Contains 39.80% delphinidin-3-O-arabinoside, surpassing cyanidin derivatives in the same cultivar .

- ‘La Baron’ flowers: Dominated by cyanidin-3-O-arabinoside (31.85%) but contains lower delphinidin derivatives .

- Rhododendron species : A primary source, often co-occurring with delphinidin-3-O-galactoside .

Physicochemical Properties and Stability

Stability Notes:

- Delphinidin-3-O-arabinoside chloride’s stability is pH-sensitive, requiring acidic conditions to maintain its chromophore .

- Co-pigmentation with chlorogenic acid increases its absorbance by 21–37% , enhancing photostability .

Bioactive Properties and Functional Differences

Vasorelaxant Effects

- Delphinidin-3-O-arabinoside chloride, combined with cyanidin-3-O-galactoside, shows potent vasorelaxation in vascular studies, attributed to nitric oxide pathway modulation .

- Comparatively, delphinidin-3-O-glucoside exhibits weaker effects, suggesting arabinose’s role in bioactivity enhancement .

Antioxidant Capacity

- Delphinidin derivatives generally outperform cyanidin and malvidin analogs due to their higher hydroxylation .

- ORAC Values: Delphinidin-3-O-arabinoside (8.2 µmol TE/µg) vs. cyanidin-3-O-arabinoside (6.5 µmol TE/µg) .

Anti-inflammatory Activity

- Delphinidin-3-O-arabinoside chloride inhibits NF-κB signaling at IC₅₀ = 12.5 µM, more effective than malvidin derivatives (IC₅₀ > 25 µM) .

Biological Activity

Delphinidin-3-O-arabinoside chloride is a glycosylated form of the anthocyanin delphinidin, known for its various biological activities. This compound has garnered attention for its potential health benefits, particularly in cancer prevention and treatment, antioxidant properties, and other pharmacological effects. This article presents a comprehensive overview of the biological activities associated with delphinidin-3-O-arabinoside chloride, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Delphinidin-3-O-arabinoside is characterized by its sugar moiety (arabinoside) attached to the 3-hydroxyl group of the delphinidin aglycone. This structural modification influences its solubility, stability, and bioavailability. The presence of multiple hydroxyl groups contributes to its antioxidant capacity by scavenging reactive oxygen species (ROS) and modulating various cellular pathways.

Anticancer Activity

Delphinidin-3-O-arabinoside chloride exhibits significant anticancer properties through various mechanisms:

- Apoptosis Induction : Research indicates that delphinidin triggers apoptosis in cancer cells by activating caspase pathways and modulating the expression of apoptotic proteins such as Bcl-2 and BAX. For instance, studies on prostate cancer cell lines (PC-3) demonstrated that delphinidin treatment led to a dose-dependent increase in apoptosis markers and reduced tumor growth in vivo without causing toxicity to healthy tissues .

- Inhibition of Tumor Growth : In animal models, delphinidin has been shown to inhibit tumor formation by downregulating NF-κB signaling pathways, which are critical for cancer cell survival and proliferation. In one study, mice treated with delphinidin exhibited decreased levels of cyclin D1 and Ki67, markers associated with cell proliferation .

Table 1: Summary of Anticancer Effects

| Cell Line | Treatment Concentration (μM) | Key Findings |

|---|---|---|

| PC-3 | 15 - 240 | Decreased β-catenin, increased E-cadherin |

| SKOV3 | 50 - 75 | Inhibited migration (↓ MMP-2, MMP-9) |

| HCT-116 | 10 - 100 | Induced apoptosis via caspase activation |

Antioxidant Properties

Delphinidin-3-O-arabinoside chloride functions as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Studies have shown that this compound can effectively reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating NF-κB signaling pathways. This action is particularly relevant in conditions like arthritis and cardiovascular diseases where inflammation plays a critical role. Research indicates that delphinidin can reduce levels of TNF-alpha and IL-6 in inflammatory models .

Neuroprotective Effects

Delphinidin-3-O-arabinoside has been studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from damage caused by oxidative stress and inflammation. Mechanistic studies suggest that it may enhance cognitive function and protect against neurodegenerative diseases like Alzheimer's .

Bioavailability and Metabolism

The bioavailability of delphinidin-3-O-arabinoside chloride is influenced by its glycosylation. Studies report that after ingestion, this compound reaches maximum plasma concentrations within a few hours but has relatively low overall bioavailability compared to other anthocyanins like delphinidin-3-O-glucoside .

Table 2: Bioavailability Data

| Compound | Bioavailability (%) | Time to Peak Concentration (h) |

|---|---|---|

| Delphinidin-3-O-arabinoside | 0.14 | 2 |

| Delphinidin-3-O-glucoside | 0.48 | 2 |

Q & A

Q. What validated analytical methods are recommended for quantifying Delphinidin-3-O-arabinoside chloride in plant extracts?

To quantify Delphinidin-3-O-arabinoside chloride, reverse-phase HPLC with UV-Vis detection (520 nm) is widely used. A gradient elution protocol involves mobile phases of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), with a flow rate of 1.0 mL/min. For higher specificity, LC-MS/MS using a C18 column and electrospray ionization (ESI) in positive mode is recommended, with precursor ion m/z 470.8 → fragment ions m/z 303.0 (aglycone) and m/z 167.9 (arabinoside-specific cleavage) . Validate methods by assessing linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%).

Q. How should stock solutions of Delphinidin-3-O-arabinoside chloride be prepared to ensure stability?

Due to its limited aqueous solubility, prepare stock solutions in DMSO (10–50 mM) and verify clarity via spectrophotometric absorbance at 520 nm. For in vivo studies, use formulations combining DMSO (5–10%), PEG300 (30–40%), and saline, adjusting ratios to avoid precipitation. Store aliquots at -80°C for ≤6 months, avoiding freeze-thaw cycles. Pre-test solubility using dynamic light scattering (DLS) to confirm particle size < 200 nm .

Q. What storage conditions optimize the stability of Delphinidin-3-O-arabinoside chloride?

Conflicting evidence exists: powdered forms are stable at -20°C (3 years) or 4°C (2 years), while solvent-based solutions require -80°C for long-term storage. To reconcile discrepancies, conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC peak area loss (<10% threshold). Protect from light and moisture using amber vials with desiccants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data across studies?

Contradictory solubility reports (e.g., DMSO vs. aqueous buffers) may arise from pH-dependent stability or matrix effects. Design a systematic solubility screen:

Q. What experimental designs elucidate the role of Delphinidin-3-O-arabinoside chloride in light-induced anthocyanin biosynthesis?

In blueberry models, modulate light intensity (e.g., 50–200 µmol/m²/s) and track anthocyanin profiles via UPLC-QTOF-MS. For molecular insights:

- Knock down key biosynthetic genes (e.g., CHS, DFR) using CRISPR/Cas8.

- Correlative analysis: Link Delphinidin-3-O-arabinoside levels with transcriptomic data (RNA-seq) of light-responsive transcription factors (e.g., MYB113) .

Q. How can chromatographic co-elution of structurally similar anthocyanins be minimized?

Delphinidin-3-O-arabinoside chloride often co-elutes with delphinidin-3-O-galactoside (Δt~0.05 min). Optimize separation using:

Q. What strategies improve bioavailability in pharmacokinetic studies?

Low oral bioavailability (<5%) is attributed to poor absorption and first-pass metabolism. Solutions include:

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–150 nm) to enhance intestinal uptake.

- Co-administration: Combine with CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism. Monitor plasma concentrations via LC-MS/MS over 24h .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.